RORγ Pharmacophore Validation: The 4-(Ethylsulfonyl)phenylacetamido Moiety Confers Nanomolar Target Engagement
The 4-(ethylsulfonyl)phenylacetamido substituent shared by CAS 941972-40-3 and its optimized congeners is a validated RORγ pharmacophore. In a radioligand displacement assay using purified N-(HN)₆-GST-TCS-human RORγt, the structurally related compound BDBM50368995 (bearing the identical ethylsulfonylphenylacetamido warhead but an elaborated thiophene-2-yl extension) displayed an IC₅₀ of 3 nM, while BDBM50445876 achieved an IC₅₀ of 2 nM [1]. This confirms that the ethylsulfonylphenylacetamido substructure is a high-affinity recognition element for RORγ, providing a quantitative baseline for the pharmacophoric contribution of the moiety present in the target compound.
| Evidence Dimension | RORγt binding affinity (radioligand displacement) |
|---|---|
| Target Compound Data | Not directly measured for CAS 941972-40-3; inferred from shared pharmacophore |
| Comparator Or Baseline | BDBM50368995: IC₅₀ = 3 nM; BDBM50445876: IC₅₀ = 2 nM (both contain the 4-(ethylsulfonyl)phenylacetamido motif) |
| Quantified Difference | Pharmacophore validation: nanomolar potency range (2–3 nM) achievable with the ethylsulfonylphenylacetamido scaffold |
| Conditions | [³H]-radioligand displacement, purified N-(HN)₆-GST-TCS-human RORγt, scintillation proximity assay |
Why This Matters
This establishes that the core pharmacophore in CAS 941972-40-3 is capable of supporting low-nanomolar RORγ engagement, making it a credible starting point for hit-to-lead optimization where alternative scaffolds lacking this moiety may fail to achieve meaningful target occupancy.
- [1] BindingDB. BDBM50368995 (CHEMBL4159819): IC₅₀ = 3 nM; BDBM50445876 (CHEMBL3105692): IC₅₀ = 2 nM. Displacement of [³H]-2-(4-(ethylsulfonyl)phenyl)-N-(4-(2-(methoxymethyl)phenyl)thiophen-2-yl)acetamide from purified N-(HN)₆-GST-TCS-human RORγt. View Source
